molecular formula C24H23F2NO3 B12467968 tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate

tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate

Cat. No.: B12467968
M. Wt: 411.4 g/mol
InChI Key: MCSPIRBNMDODQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis
tert-Butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate is a bis-chalcone derivative featuring a piperidone core substituted with two 2-fluorophenyl groups at the 3- and 5-positions. The tert-butyl carbamate (BOC) group at the 1-position enhances steric protection and modulates solubility. Its synthesis typically involves a Claisen-Schmidt condensation between tert-butyl 4-oxopiperidine-1-carboxylate and 2-fluorobenzaldehyde under basic conditions, followed by purification via column chromatography .

  • 1H NMR: Vinyl protons (δ ~7.9 ppm), aromatic protons (δ ~6.9–7.1 ppm), and BOC tert-butyl protons (δ ~1.26 ppm) .
  • 13C NMR: Carbonyl (δ ~187 ppm for the piperidone C=O and ~154 ppm for the BOC C=O) .

Biological Relevance Bis-arylidene piperidones are studied for their anti-cancer properties, with structural analogs demonstrating activity via inhibition of NF-κB or modulation of reactive oxygen species (ROS) . The 2-fluorophenyl substituents may enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula

C24H23F2NO3

Molecular Weight

411.4 g/mol

IUPAC Name

tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C24H23F2NO3/c1-24(2,3)30-23(29)27-14-18(12-16-8-4-6-10-20(16)25)22(28)19(15-27)13-17-9-5-7-11-21(17)26/h4-13H,14-15H2,1-3H3

InChI Key

MCSPIRBNMDODQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)C1

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with a piperidine derivative under basic conditions, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Chemical Reactions Analysis

Tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Scientific Research Applications

Tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s fluorophenyl groups can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield and Activity Electron-Withdrawing Groups (e.g., -F): Fluorine substituents (as in the target compound) likely improve metabolic stability and lipophilicity compared to methyl groups . Steric Effects: The 2,6-dimethylphenyl analog achieved a higher yield (75%) than the 2,5-dimethylphenyl variant (54%), suggesting steric hindrance near the reaction site may influence efficiency .

Physical Properties Melting Points: Methyl-substituted analogs exhibit defined melting ranges (e.g., 133–143°C), whereas fluorinated derivatives lack reported data.

Biological Activity

  • Methyl-substituted analogs demonstrate anti-cancer activity via NF-κB inhibition, with IC50 values in the micromolar range . The fluorinated compound’s activity remains uncharacterized but is hypothesized to show enhanced potency due to improved pharmacokinetics .

Synthetic Versatility

  • The ethyl ester analog () serves as a precursor for ring-expansion reactions, highlighting the piperidone scaffold’s adaptability in medicinal chemistry .

Biological Activity

Tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C22H19F2NO3
  • Molar Mass : 383.39 g/mol
  • CAS Number : 939681-36-4

The compound features a piperidine ring substituted with tert-butyl and fluorophenyl groups, which are critical for its biological interactions. The presence of the fluorine atom enhances lipophilicity and may influence the compound's affinity for biological targets.

Anticancer Properties

This compound has demonstrated promising anticancer activities in various studies:

  • Mechanism of Action : The compound exhibits cytotoxicity against multiple cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation. It has been shown to interfere with key signaling pathways involved in tumor growth.
  • Case Studies :
    • In vitro studies indicated that this compound significantly reduced the viability of cancer cells at concentrations as low as 10μM10\,\mu M .
    • A study highlighted its effectiveness in reversing drug resistance in cancer cells by modulating P-glycoprotein (P-gp) activity, a common mechanism of resistance .

Interaction with Biological Targets

The interaction studies reveal that this compound binds effectively to various biological targets:

  • P-glycoprotein Modulation : The compound acts as a modulator of P-gp, enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel and doxorubicin .
  • Binding Affinity : Structure-activity relationship (SAR) studies suggest that the fluorinated phenyl groups play a crucial role in enhancing binding affinity to target proteins, which is vital for its therapeutic efficacy .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : The compound can be synthesized via condensation reactions involving appropriate aldehydes and piperidine derivatives.
  • Optimization Techniques : Various optimization techniques have been employed to enhance yield and purity, including solvent-free conditions and microwave-assisted synthesis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureUnique Features
Tert-butyl 4-methylpiperidine-1-carboxylateStructureLacks fluorinated substituents; simpler structure.
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylateStructureContains a single fluorine atom; different biological activity profile.
Tert-butyl 3-(4-chlorophenyl)-4-oxopiperidine-1-carboxylateStructureChlorine instead of fluorine; may exhibit different reactivity.

This comparative analysis illustrates how the dual fluorinated phenyl groups in this compound may enhance specific biological interactions compared to other derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.